molecular formula C18H17NO2 B11847468 (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid CAS No. 406920-62-5

(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid

Cat. No.: B11847468
CAS No.: 406920-62-5
M. Wt: 279.3 g/mol
InChI Key: XVWRQAZBQVTVJA-HNNXBMFYSA-N
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Description

(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid is a chiral compound that features an indole ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, phenylacetic acid, and methyl iodide.

    Formation of Indole Derivative: The indole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The methylated indole is then coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the methylation and coupling reactions.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    High-Performance Liquid Chromatography (HPLC): Using HPLC for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid: The enantiomer of the compound with different stereochemistry.

    3-(1H-Indol-3-yl)-3-phenylpropanoic acid: Lacks the methyl group on the indole ring.

    3-(1-Methyl-1H-indol-3-yl)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring.

Uniqueness

(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of both an indole ring and a phenyl group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

406920-62-5

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

(3S)-3-(1-methylindol-3-yl)-3-phenylpropanoic acid

InChI

InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

XVWRQAZBQVTVJA-HNNXBMFYSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)[C@@H](CC(=O)O)C3=CC=CC=C3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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